![molecular formula C20H20N2O5S2 B2423307 (E)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896335-63-0](/img/structure/B2423307.png)
(E)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
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Description
(E)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20N2O5S2 and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structure
The scientific research applications of (E)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide primarily revolve around chemical synthesis and structural studies. Research by Jenny and Heimgartner (1989) demonstrated the formation of Methyl 5,6-Dihydro-l, 3(4H)-thiazine-4-carboxylates from 4-Allyl-l, 3-thiazol-5(4H)-ones, a process that involves the reaction of similar benzamides with HCl or TsOH (Jenny & Heimgartner, 1989). This research contributes to the understanding of the chemical properties and reactions involving thiazole derivatives, which are structurally related to the compound .
Potential Medical Applications
While direct research on (E)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is limited, studies on structurally similar compounds offer insights into potential medical applications. Ellingboe et al. (1992) explored the Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides, highlighting their potential in treating arrhythmias (Ellingboe et al., 1992).
Antimicrobial and Anticancer Properties
Research has also indicated the potential antimicrobial and anticancer properties of similar benzamides. Chawla (2016) synthesized thiazole derivatives and evaluated their antimicrobial activity, noting that certain derivatives displayed significant activity (Chawla, 2016). Furthermore, Yakan et al. (2020) synthesized novel benzamide compounds, showing some effective total antioxidant, free radical scavenging, and metal chelating activity, which are properties potentially relevant in cancer research (Yakan et al., 2020).
Electrophysiological Activity
Research on N-substituted imidazolylbenzamides by Morgan et al. (1990) revealed their potential in cardiac electrophysiological activity, suggesting possible implications for compounds like (E)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide in cardiology (Morgan et al., 1990).
properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-5-9-22-15-11-16(26-2)17(27-3)12-18(15)28-20(22)21-19(23)13-7-6-8-14(10-13)29(4,24)25/h5-8,10-12H,1,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBBVQJGORPPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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